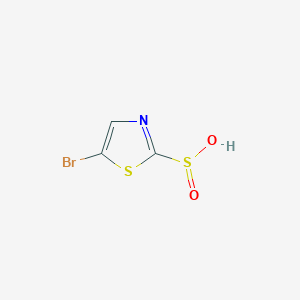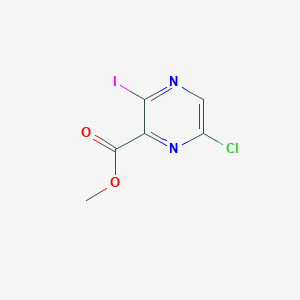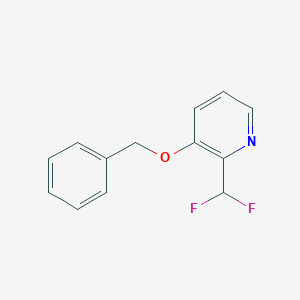
1H-Indazole-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole-1,4-diol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused benzene and pyrazole ring with hydroxyl groups at the 1 and 4 positions. This unique arrangement imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indazole-1,4-diol can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. The reaction typically requires a catalyst such as copper acetate and is carried out under an oxygen atmosphere . Another method involves the use of aryne chemistry, where acyl hydrazides undergo molecular rearrangement to form the indazole core .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper and silver are commonly used. The reactions are typically conducted in solvents like dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions: 1H-Indazole-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitro-substituted indazoles
科学的研究の応用
1H-Indazole-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 1H-Indazole-1,4-diol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
類似化合物との比較
1H-Indazole-1,4-diol can be compared with other indazole derivatives such as:
- 1H-Indazole-3-carboxylic acid
- 2H-Indazole
- 1H-Indazole-5-sulfonamide
Uniqueness: this compound is unique due to the presence of hydroxyl groups at the 1 and 4 positions, which impart distinct chemical reactivity and biological activity. This differentiates it from other indazole derivatives that may have different substituents or functional groups .
特性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
1-hydroxyindazol-4-ol |
InChI |
InChI=1S/C7H6N2O2/c10-7-3-1-2-6-5(7)4-8-9(6)11/h1-4,10-11H |
InChIキー |
GUGUKNOBBOTKIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=NN2O)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


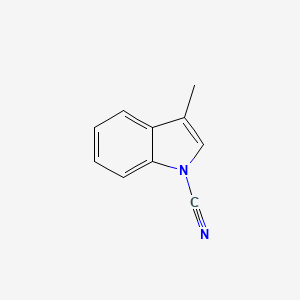

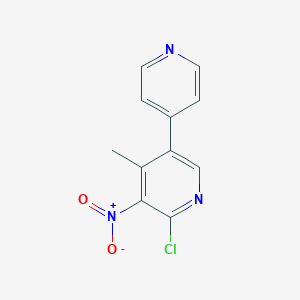
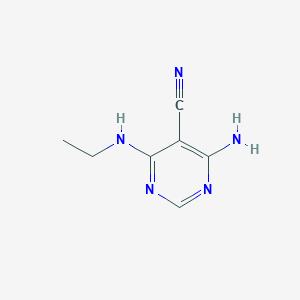

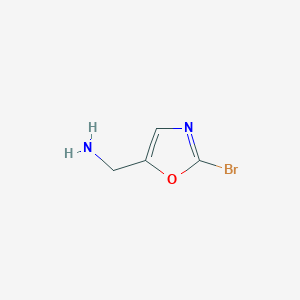
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)
